2,2'-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}
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Overview
Description
2,2’-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} is a complex heterocyclic compound that combines triazole and thiadiazole moieties. These structures are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 2,2’-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} involves multiple steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, piperidine, and ortho esters . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with bromine can lead to the formation of brominated derivatives, while reactions with piperidine can result in the formation of substituted triazolothiadiazine derivatives .
Scientific Research Applications
2,2’-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} has a wide range of scientific research applications. It is used in chemistry for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antiviral agent . Additionally, it is used as an enzyme inhibitor, particularly for carbonic anhydrase and cholinesterase . In industry, it is used as a synthetic intermediate for the production of other bioactive compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can form hydrogen bonds with target receptors, leading to specific interactions that result in its pharmacological effects . For example, it has been shown to inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites .
Comparison with Similar Compounds
Similar compounds to 2,2’-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} include other triazolothiadiazine derivatives such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar structural features but differ in the arrangement of the triazole and thiadiazole rings. The unique combination of substituents in 2,2’-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} contributes to its distinct pharmacological profile and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C19H24N10O2S7 |
---|---|
Molecular Weight |
648.9 g/mol |
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-[2-[(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H24N10O2S7/c1-3-5-7-32-17-26-22-13(36-17)20-11(30)9-34-15-24-25-16-29(15)28-19(38-16)35-10-12(31)21-14-23-27-18(37-14)33-8-6-4-2/h3-10H2,1-2H3,(H,20,22,30)(H,21,23,31) |
InChI Key |
FTGLOKWAISJCBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(S3)SCC(=O)NC4=NN=C(S4)SCCCC |
Origin of Product |
United States |
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